molecular formula C16H14Cl2N2O2S2 B2455815 1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-32-7

1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2455815
CAS No.: 868217-32-7
M. Wt: 401.32
InChI Key: CMBHQGHHAUAVGE-UHFFFAOYSA-N
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Description

1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound characterized by the presence of chlorophenyl groups, a sulfonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chlorobenzenesulfonyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBHQGHHAUAVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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